molecular formula C14H11N3O4 B2630098 2-Methoxy-4-(6-nitro-1H-benzo[D]imidazol-2-YL)phenol

2-Methoxy-4-(6-nitro-1H-benzo[D]imidazol-2-YL)phenol

Cat. No.: B2630098
M. Wt: 285.25 g/mol
InChI Key: LSNPOGOZVAHETR-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for CB096 are not readily available in the provided sources. industrial production methods likely involve chemical synthesis or extraction from natural sources.
  • Chemical Reactions Analysis

    • CB096’s reactivity profile includes various types of reactions, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified.
    • Major products formed from CB096 reactions are not explicitly documented in the available information.
  • Scientific Research Applications

    • CB096 finds applications across multiple scientific domains:

        Chemistry: Its unique binding properties make it valuable for studying RNA structures and interactions.

        Biology: CB096’s inhibition of RAN translation may impact cellular processes, warranting investigation in gene expression studies.

        Medicine: As a vasorelaxant, CB096 could be explored for potential therapeutic use in hypertension management.

        Industry: Further research may reveal applications in drug development or diagnostics.

  • Mechanism of Action

    • CB096’s mechanism involves binding to the 1 × 1 GG internal loop structure within r(G4C2)exp. This interaction likely affects translation initiation or elongation.
    • Molecular targets and pathways influenced by CB096 require further exploration.
  • Comparison with Similar Compounds

    • Unfortunately, the available sources do not provide a direct comparison with similar compounds. Identifying other inhibitors of RAN translation or vasorelaxants could shed light on CB096’s uniqueness.

    Properties

    IUPAC Name

    2-methoxy-4-(6-nitro-1H-benzimidazol-2-yl)phenol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11N3O4/c1-21-13-6-8(2-5-12(13)18)14-15-10-4-3-9(17(19)20)7-11(10)16-14/h2-7,18H,1H3,(H,15,16)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LSNPOGOZVAHETR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11N3O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    285.25 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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